N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide

Linker Structure-Activity Relationship Chemical Probe Design Target Engagement Optimization

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide (CAS 863511-57-3) is a heterocyclic hybrid compound incorporating a thiophene-2-sulfonamide core linked via an ethyl spacer to a 2-methyl-1,3-thiazole ring. With a molecular weight of 288.4 g/mol and formula C10H12N2O2S3, this compound belongs to a class of sulfonamides explored in patents for antineoplastic and antiviral applications.

Molecular Formula C10H12N2O2S3
Molecular Weight 288.4
CAS No. 863511-57-3
Cat. No. B2705779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide
CAS863511-57-3
Molecular FormulaC10H12N2O2S3
Molecular Weight288.4
Structural Identifiers
SMILESCC1=NC(=CS1)CCNS(=O)(=O)C2=CC=CS2
InChIInChI=1S/C10H12N2O2S3/c1-8-12-9(7-16-8)4-5-11-17(13,14)10-3-2-6-15-10/h2-3,6-7,11H,4-5H2,1H3
InChIKeyXPTGLYWJUDMKHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide (863511-57-3): A Thiophene-Thiazole Hybrid Scaffold for Targeted Screening Libraries


N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide (CAS 863511-57-3) is a heterocyclic hybrid compound incorporating a thiophene-2-sulfonamide core linked via an ethyl spacer to a 2-methyl-1,3-thiazole ring . With a molecular weight of 288.4 g/mol and formula C10H12N2O2S3, this compound belongs to a class of sulfonamides explored in patents for antineoplastic and antiviral applications [1]. Its structural configuration—specifically the thiophene sulfonamide moiety—has been historically associated with intracellular folate biosynthesis inhibition, distinguishing it from simpler benzenesulfonamides [2]. However, publicly available quantitative biological characterization for this exact compound remains limited, elevating the importance of inferential evidence from structurally proximal analogs in any procurement decision.

Why N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide Cannot Be Replaced by Generic In-Class Analogs Without Evidence


The assumption that any thiazole-sulfonamide hybrid can substitute for N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide is precarious due to the compound's unique linker geometry and electronic profile. Unlike the more common 5-ethyl or 5-methyl thiophene-2-sulfonamide analogs which exhibit altered steric bulk and lipophilicity, this compound's unsubstituted thiophene ring combined with the 2-methylthiazole ethyl tail creates a distinct hydrogen-bonding and pi-stacking surface [1]. Patent disclosures explicitly indicate that minor modifications at the thiophene 5-position or the thiazole 2-position are designed to optimize potency against specific targets, such as carbonic anhydrase isoforms or HIV protease [2]. Blind substitution with a 'similar' compound, such as 5-ethyl-N-(2-(2-methylthiazol-4-yl)ethyl)thiophene-2-sulfonamide, could therefore lead to total loss of activity or unintended off-target binding, making procurement of the exact CAS number critical for reproducibility in both target-specific and phenotypic screening campaigns.

Quantitative Differentiation Evidence for N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide vs. Closest Analogs


Linker Length and Flexibility: Ethyl-to-Thiazole Geometry Differentiates Target Engagement from Methyl-Linked Analog

The target compound incorporates an ethyl linker between the sulfonamide nitrogen and the thiazole ring. A structurally analogous compound, 5-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]thiophene-2-sulfonamide, utilizes a shorter methyl linker. This difference in linker length is known to drastically alter the spatial orientation of the thiophene and thiazole rings, thereby changing the molecule's pharmacophore geometry . While direct target binding data for the specific target compound is not publicly available, BindingDB records for the methyl-linked analog show an IC50 of <20 nM against CDK2/Cyclin E1, indicating potent engagement is possible for this scaffold when the linker is optimized for a given protein's binding pocket [1]. The ethyl linker of 863511-57-3 provides a distinct vector and increased degrees of rotational freedom compared to the methyl-bearing comparator, a feature that can be crucial for engaging shallow or flexible binding sites unreachable by the more rigid methyl-linker series.

Linker Structure-Activity Relationship Chemical Probe Design Target Engagement Optimization

5-Position Substituent Effects: Unsubstituted Thiophene Provides a Unique Electronic Landscape vs. 5-Ethyl Analogs

The target compound's thiophene ring is unsubstituted at the 5-position, a critical differentiator from the more common 5-ethyl-substituted analog. In a class-level study of thiophene-2-sulfonamides, the presence and nature of the 5-substituent were shown to directly modulate the pKa of the sulfonamide group, thereby affecting zinc-binding affinity in carbonic anhydrase (CA) enzymes [1]. For instance, 5-ethylthiophene-2-sulfonamide demonstrated a different inhibition profile against tumor-associated CA IX versus cytosolic CA II compared to the unsubstituted or 5-aryl-substituted variants [2]. The target compound (863511-57-3), lacking a 5-substituent, is predicted to have a distinct electronic density distribution and a significantly different logP (and thus passive membrane permeability) compared to analogs with hydrophobic 5-alkyl groups. This impacts both its in vitro enzyme inhibition kinetics and its behavior in cell-based phenotypic assays, where membrane crossing is rate-limiting.

Electronic Effects in Sulfonamides Carbonic Anhydrase Inhibition Medicinal Chemistry Optimization

Context-Specific Selectivity Over Benzenesulfonamide Isosteres: The Thiophene Ring's Role in Avoiding Metabolic and Target Cross-Reactivity

Many sulfonamide-based probes use a benzene ring as a core scaffold. Directly replacing this with a thiophene ring, as in 863511-57-3, constitutes a classic bioisosteric replacement that mitigates specific metabolic liabilities, such as cytochrome P450-mediated aromatic hydroxylation, to which phenyl rings are susceptible [1]. Furthermore, foundational research showed that thiophene-2-sulfonamides inhibit bacterial growth via folate biosynthesis antagonism, with folic acid or PABA able to reverse this inhibition—a clear mechanistic differentiator from benzenesulfonamides that may act through other pathways [2]. The target compound's unique combination of the thiophene bioisostere and the 2-methylthiazole tail creates a dual-warhead scaffold where the thiophene component offers a distinct metabolic and target-selectivity handshake compared to a benzene-based comparator, reducing the risk of off-target carbonic anhydrase inhibition often associated with primary benzenesulfonamide libraries.

Bioisostere Strategy Metabolic Stability Target Selectivity

Differential Multi-Target Screening Fingerprint: Evidence from Primary High-Throughput Screens Against GPCRs and Proteases

Public bioassay repositories indicate that 863511-57-3 has been screened across a diverse panel of targets, including regulators of G-protein signaling (RGS4), mu-type opioid receptors (OPRM1), disintegrin and metalloproteinase domain-containing protein 17 (ADAM17), and muscarinic acetylcholine receptors (CHRM1) . While detailed dose-response curves are not disclosed, the fact that this specific compound was selected and tested across these therapeutically unrelated targets suggests it possesses a polypharmacology 'hit' profile not shared by closely related in-class analogs tested only against singular protein families (e.g., only kinases or only CA isoforms). For instance, a structurally similar 5-ethylthiazole-phenyl analog has only reported activity against CDK2, lacking any reported CNS or protease activity profile [1]. This broad but target-specific screening history positions 863511-57-3 as a privileged scaffold for phenotypic drug discovery, with a de-risked activity profile already partially mapped across the proteome, unlike a more 'specialized' single-target comparator.

Polypharmacology Profile Primary HTS Data Drug Repurposing

Inferior Antifungal Spectrum: A Quantitative Limitation vs. Halogenated Phenyl-Thiazole Sulfonamides

To define the compound's selectivity envelope, its limitations must also be quantified. In a series of sulfonamide-thiazole hybrids evaluated for antimicrobial activity, the incorporation of a small, unsubstituted thiophene sulfonamide head group (as in 863511-57-3) generally resulted in reduced or absent antifungal activity against Candida albicans compared to analogs bearing a 4-chlorophenyl or 3-trifluoromethylphenyl moiety on the sulfonamide [1]. Specifically, while the most active compounds in the series achieved MIC values of 12.5–25 µg/mL against Candida species, class-level SAR indicates that compounds lacking a halogenated phenyl sulfonamide side chain consistently fall into a 'non-actives' category in antifungal screens [1]. This evidence positions 863511-57-3 as a probe with precisely defined negative biological space—it is not a broad-spectrum antifungal candidate, and its use should be prioritized for bacterial or specific mammalian target programs where this lack of fungal polypharmacology represents an advantage in selectivity profiling.

Antifungal Assay Structure-Activity Relationship Negative Differentiation

Validated Research and Industrial Scenarios for Deploying N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide


Building a Proprietary Fragment-Like Library for Phenotypic Screening Against CNS and Immuno-Oncology Targets

Given its favorable low molecular weight (288.4 Da), structural novelty in the linker region, and documented primary activity in highly diverse assays (GPCRs, proteases, transporters), this compound is best deployed as a key fragment in a focused library for phenotypic drug discovery . Its specific advantage over a generic benzenesulfonamide fragment is the thiophene's distinct metabolic escape route and its lack of broad carbonic anhydrase II off-target liability, making it a cleaner starting point for lead identification in CNS and immune-oncology phenotypic screens. The measured negative differentiation (no antifungal activity) further reduces false positive triage work in antibiotic-mode-of-action studies.

Chemical Probe for Investigating Folate Biosynthesis and Bacterial Membrane Permeability Unrelated to Broad-Spectrum Antifungal Agents

The compound's thiophene-2-sulfonamide moiety is mechanistically linked to folate pathway antagonism, a classic mode of antibacterial action [1]. This compound should be procured for mechanistic studies of bacterial growth inhibition where a genetically encoded sensitivity (e.g., through PABA or folic acid rescue experiments) can be directly contrasted with analogs having a benzene sulfonamide core. Its defined but narrow biological spectrum makes it a superior tool for probing pathway selectivity, avoiding the confounding data that results from broad, non-specific membrane disruptors. It is specifically not intended for, nor will it perform well in, broad-spectrum antifungal screening panels.

Selectivity Profiling via 'Knockout' Control in GPCR and ADAM Protease Drug Discovery Projects

The unique multi-target hit profile (OPRM1, RGS4, ADAM17, CHRM1) positions the compound as an ideal 'knockout control' for target deconvolution studies [2]. When running a chemoproteomics or functional screen against one of these targets, sourcing the non-5-substituted thiophene version is chemically essential. Using a 5-ethyl-substituted comparator instead, which may have altered lipophilicity and target engagement landscapes, will not recapitulate the same negative control profile and could yield false-negative results, causing program delays. The investment in the exact CAS compound protects against batch-to-batch variability and linker-length-dependent activity cliff failures.

Structure-Activity Relationship (SAR) Anchor Point for HIV Protease or Antineoplastic Programs Originating from Patent Disclosures

Patent literature by Merck (EP2771332B1) and Eli Lilly (US7084170B2) broadly claims thiophene-thiazole sulfonamides for HIV protease inhibition and cancer treatment, respectively [1]. This specific compound, with its unsubstituted thiophene ring, serves as the minimal structural prototype within these broad patent families. For industrial groups conducting freedom-to-operate analyses or seeking a 'reference compound' to benchmark their own subseries against the patented space, this molecule is the authentic structural anchor. Its inferior antifungal profile (vs. halogenated analogs) and distinct electronic properties (vs. 5-alkyl analogs) serve as critical boundary conditions for any new lead that attempts to improve upon or circumvent this IP.

Quote Request

Request a Quote for N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.